(R)-2,2-Binaphthyl-14-crown-4
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Overview
Description
®-2,2-Binaphthyl-14-crown-4 is a chiral crown ether compound. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The “14-crown-4” part of the name indicates that the ring contains 14 atoms, four of which are oxygen atoms. The “2,2-binaphthyl” part of the name indicates that the compound contains two naphthalene units connected at the 2-position. The ® designation indicates that the compound is the right-handed enantiomer, which means it has a specific three-dimensional arrangement of atoms that is not superimposable on its mirror image.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Binaphthyl-14-crown-4 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the binaphthyl unit. This can be achieved through the coupling of two naphthalene units at the 2-position.
Formation of the Crown Ether Ring: The binaphthyl unit is then reacted with ethylene glycol or a similar diol in the presence of a strong acid catalyst to form the crown ether ring. The reaction conditions typically involve heating the reactants under reflux.
Chiral Resolution: The resulting mixture of enantiomers is then separated using chiral chromatography or another suitable method to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2,2-Binaphthyl-14-crown-4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as distillation, crystallization, and chromatography.
Chiral Resolution: Industrial-scale chiral resolution methods, such as simulated moving bed chromatography, are employed to obtain the ®-enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2,2-Binaphthyl-14-crown-4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound to dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are usually performed in anhydrous solvents.
Substitution: Substitution reactions often involve reagents such as halogens, alkyl halides, or acyl chlorides. The reactions can be catalyzed by acids or bases.
Major Products
Oxidation: The major products of oxidation reactions are quinones and other oxygenated derivatives.
Reduction: Reduction reactions yield dihydro derivatives.
Substitution: Substitution reactions produce a variety of functionalized derivatives, depending on the reagents used.
Scientific Research Applications
®-2,2-Binaphthyl-14-crown-4 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a chiral ligand in asymmetric synthesis and catalysis. It can also be used as a host molecule in supramolecular chemistry.
Biology: In biological research, ®-2,2-Binaphthyl-14-crown-4 is used to study chiral recognition and enantioselective binding interactions.
Industry: In industrial applications, ®-2,2-Binaphthyl-14-crown-4 is used in the separation and purification of chiral compounds.
Mechanism of Action
The mechanism of action of ®-2,2-Binaphthyl-14-crown-4 involves its ability to form stable complexes with metal ions and other cations. The crown ether ring provides a cavity that can selectively bind to specific ions based on their size and charge. The chiral binaphthyl unit imparts enantioselectivity to the binding interactions, allowing the compound to differentiate between enantiomers of chiral molecules. This property is exploited in various applications, such as chiral separation and asymmetric catalysis.
Comparison with Similar Compounds
®-2,2-Binaphthyl-14-crown-4 can be compared with other crown ethers and chiral ligands:
Crown Ethers: Similar compounds include 18-crown-6 and 15-crown-5, which have different ring sizes and binding properties. ®-2,2-Binaphthyl-14-crown-4 is unique due to its chiral binaphthyl unit, which imparts enantioselectivity.
Chiral Ligands: Other chiral ligands include BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) and TADDOL (α,α,α’,α’-tetraaryl-1,3-dioxolane-4,5-dimethanol). ®-2,2-Binaphthyl-14-crown-4 is distinct in its ability to form stable complexes with metal ions and its use in chiral recognition.
Properties
Molecular Formula |
C30H32O4 |
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Molecular Weight |
456.6 g/mol |
IUPAC Name |
(5R)-5-(2-naphthalen-2-ylnaphthalen-1-yl)-1,4,8,11-tetraoxacyclotetradecane |
InChI |
InChI=1S/C30H32O4/c1-2-8-25-22-26(11-10-23(25)6-1)28-13-12-24-7-3-4-9-27(24)30(28)29-14-17-33-19-18-31-15-5-16-32-20-21-34-29/h1-4,6-13,22,29H,5,14-21H2/t29-/m1/s1 |
InChI Key |
BMLMXHGEPZIPDK-GDLZYMKVSA-N |
Isomeric SMILES |
C1COCCOCC[C@@H](OCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
C1COCCOCCC(OCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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